5-(2-Fluoro-4-methylphenyl)nicotinic acid 5-(2-Fluoro-4-methylphenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 1225462-73-6
VCID: VC11744806
InChI: InChI=1S/C13H10FNO2/c1-8-2-3-11(12(14)4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
SMILES: CC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F
Molecular Formula: C13H10FNO2
Molecular Weight: 231.22 g/mol

5-(2-Fluoro-4-methylphenyl)nicotinic acid

CAS No.: 1225462-73-6

Cat. No.: VC11744806

Molecular Formula: C13H10FNO2

Molecular Weight: 231.22 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Fluoro-4-methylphenyl)nicotinic acid - 1225462-73-6

Specification

CAS No. 1225462-73-6
Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
IUPAC Name 5-(2-fluoro-4-methylphenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H10FNO2/c1-8-2-3-11(12(14)4-8)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17)
Standard InChI Key WLEBYOMCBZOIBV-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F
Canonical SMILES CC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The molecular formula of 5-(2-Fluoro-4-methylphenyl)nicotinic acid is C₁₃H₁₀FNO₂, with a molecular weight of 231.22 g/mol. The structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2-fluoro-4-methylphenyl moiety. The fluorine atom at the ortho position and the methyl group at the para position on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Key structural features include:

  • Pyridine core: Provides aromaticity and hydrogen-bonding capabilities via the nitrogen atom.

  • Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation or esterification.

  • Fluorine substituent: Increases electronegativity and metabolic stability compared to non-fluorinated analogs .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be inferred from analogous structures:

PropertyValue/DescriptionSource Analogy
Melting Point~250–270°C (estimated)Similar nicotinic acids
SolubilitySlightly soluble in water; soluble in DMSO, methanol
logP (Partition Coefficient)~2.1 (predicted)Computational modeling

The carboxylic acid group contributes to moderate acidity (pKa ≈ 4.5–5.0), while the fluorine atom increases lipophilicity, potentially enhancing membrane permeability in biological systems .

Synthesis Methodologies

Key Synthetic Routes

Synthesis of 5-(2-Fluoro-4-methylphenyl)nicotinic acid likely involves multi-step protocols derived from nicotinic acid chemistry. Two plausible pathways are outlined below:

Palladium-Catalyzed Cross-Coupling

This method adapts strategies from patent CN100355732C , which describes the synthesis of 2-chloro-5-fluoro-nicotinic acid derivatives:

  • Halogenation: Introduce a halogen (e.g., bromine) at the 5-position of nicotinic acid using N-bromosuccinimide (NBS) under radical conditions.

  • Suzuki-Miyaura Coupling: React 5-bromonicotinic acid with 2-fluoro-4-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst in a mixture of DME/H₂O (3:1) at 80°C .

  • Hydrolysis: If ester intermediates are used, saponify with LiOH in THF/MeOH/H₂O (4:1:1) to yield the carboxylic acid .

Representative Reaction Scheme:

\ce5Bromonicotinicacid+2Fluoro4methylphenylboronicacid>[Pd(PPh3)4,Na2CO3]5(2Fluoro4methylphenyl)nicotinicacid\ce{5-Bromonicotinic acid + 2-Fluoro-4-methylphenylboronic acid ->[Pd(PPh₃)₄, Na₂CO₃] 5-(2-Fluoro-4-methylphenyl)nicotinic acid}

Direct Functionalization of Nicotinic Acid

An alternative approach involves electrophilic aromatic substitution:

  • Nitration: Introduce a nitro group at the 5-position using HNO₃/H₂SO₄.

  • Reduction: Reduce nitro to amine with H₂/Pd-C.

  • Diazo Coupling: Form a diazonium salt and couple with 2-fluoro-4-methylbenzene under Meerwein conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from structurally related compounds suggest the following ¹H NMR peaks (DMSO-d₆, 400 MHz):

  • Aromatic protons:

    • Pyridine H-2: δ 8.76 (s, 1H)

    • Pyridine H-4: δ 8.28 (s, 1H)

    • Phenyl ring: δ 7.51–7.38 (m, 2H)

  • Methyl group: δ 2.58 (s, 3H)

  • Carboxylic acid: Broad peak at δ 12.5–13.0 (exchangeable)

¹⁹F NMR would show a singlet near δ -110 ppm due to the aromatic fluorine .

Fourier-Transform Infrared (FTIR) Spectroscopy

Critical absorption bands include:

  • O-H (carboxylic acid): 2500–3300 cm⁻¹ (broad)

  • C=O: 1673 cm⁻¹ (strong)

  • C-F: 1120–1220 cm⁻¹

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (~60–75%) due to steric hindrance during cross-coupling. Future work should explore:

  • Microwave-assisted synthesis to reduce reaction times.

  • Flow chemistry for scalable production .

Biological Screening

Priority areas include:

  • Antibacterial assays against Gram-positive pathogens.

  • Kinetic solubility studies to optimize pharmacokinetic profiles.

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